molecular formula C11H13N3O2 B2684725 3-Ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1523013-09-3

3-Ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B2684725
CAS No.: 1523013-09-3
M. Wt: 219.244
InChI Key: ATGWUDKXBHBMHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of high-yielding, operationally simple, and additive-free methods. These methods are designed to be economically and environmentally sustainable .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the pyrimidine ring can lead to the formation of tetrahydropyrazolo[1,5-a]pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 3-ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s fused ring structure allows it to bind effectively to enzyme active sites, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth in cancer cells .

Comparison with Similar Compounds

Uniqueness: 3-Ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid stands out due to its specific ethyl and dimethyl substitutions, which confer unique chemical and biological properties. These substitutions enhance its binding affinity to molecular targets and improve its stability under various conditions .

Properties

IUPAC Name

3-ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-4-8-7(3)13-14-6(2)5-9(11(15)16)12-10(8)14/h5H,4H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGWUDKXBHBMHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2N=C(C=C(N2N=C1C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.